5-溴-3-吲哚基辛酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

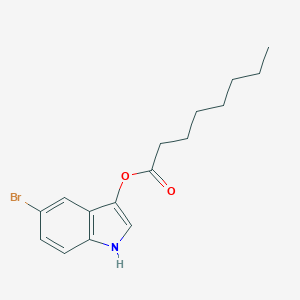

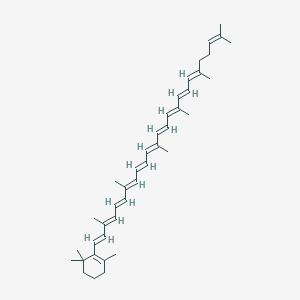

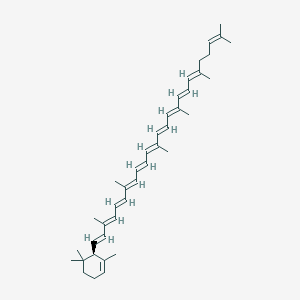

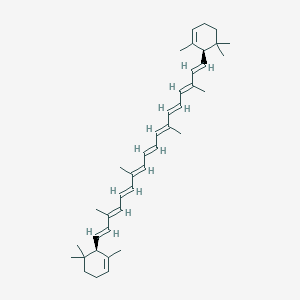

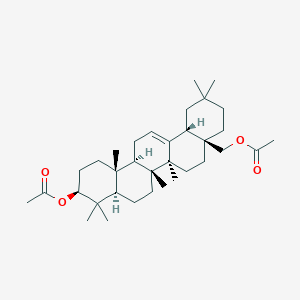

5-Bromo-1H-indol-3-yl octanoate is a compound that belongs to the family of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is particularly known for its use as an esterase chromogenic substrate with C8 specificity, which, upon cleavage, produces a blue precipitate .

科学研究应用

5-Bromo-1H-indol-3-yl octanoate has several applications in scientific research:

作用机制

Target of Action

The primary target of 5-Bromo-3-indoxyl caprylate is esterase enzymes . Esterases are a broad class of enzymes that catalyze the cleavage and formation of ester bonds. They play a crucial role in a variety of biological processes, including the metabolism of lipids and proteins.

Mode of Action

5-Bromo-3-indoxyl caprylate acts as a chromogenic substrate for esterase enzymes . When cleaved by these enzymes, it produces a blue precipitate . This color change allows for the detection and quantification of esterase activity in a given sample.

Biochemical Pathways

It is known to be involved in the detection of atp (adenosine triphosphate) in biochemistry . ATP is a key molecule in cellular metabolism, serving as the primary energy currency of the cell.

Result of Action

The cleavage of 5-Bromo-3-indoxyl caprylate by esterase enzymes results in a blue precipitate . This color change provides a visual indication of esterase activity, making it a valuable tool for biochemical research. It has been used in the diagnosis of bacterial vaginosis .

Action Environment

The action of 5-Bromo-3-indoxyl caprylate can be influenced by various environmental factors. For instance, it is recommended to store the compound at temperatures below -15°C and protect it from light to maintain its stability . The compound’s efficacy may also be affected by the pH and temperature of the environment in which it is used.

生化分析

Biochemical Properties

5-Bromo-3-indoxyl caprylate is employed as a chromogenic substrate for esterase with C8 activity . When cleaved, it produces a blue colored precipitate . This property allows it to be used in the detection of ATP (adenosine triphosphate) .

Cellular Effects

As a substrate for esterase, it may influence cellular processes that involve this enzyme .

Molecular Mechanism

The molecular mechanism of 5-Bromo-3-indoxyl caprylate involves its role as a substrate for esterase with C8 activity . When cleaved by the enzyme, it produces a blue colored precipitate .

Temporal Effects in Laboratory Settings

It is known that it should be stored at temperatures below -15°C and protected from light .

Metabolic Pathways

It is known to be a substrate for esterase with C8 activity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H-indol-3-yl octanoate typically involves the esterification of 5-bromo-1H-indole-3-carboxylic acid with octanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane (DCM) for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of 5-bromo-1H-indol-3-yl octanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .

化学反应分析

Types of Reactions

5-Bromo-1H-indol-3-yl octanoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-bromo-1H-indole-3-carboxylic acid and octanol.

Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

Substitution: Common reagents include organometallic compounds like Grignard reagents or palladium-catalyzed cross-coupling reactions.

Major Products Formed

Hydrolysis: 5-Bromo-1H-indole-3-carboxylic acid and octanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

相似化合物的比较

Similar Compounds

5-Bromoindole: A simpler indole derivative with similar bromine substitution but lacking the octanoate ester group.

Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity as a plant hormone.

5-Bromo-4-chloro-3-indolyl phosphate: Another chromogenic substrate used in various biochemical assays.

Uniqueness

5-Bromo-1H-indol-3-yl octanoate is unique due to its specific application as a chromogenic substrate for esterases with C8 specificity. This specificity allows for precise detection and measurement of esterase activity, making it valuable in biochemical research and diagnostic applications .

属性

IUPAC Name |

(5-bromo-1H-indol-3-yl) octanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO2/c1-2-3-4-5-6-7-16(19)20-15-11-18-14-9-8-12(17)10-13(14)15/h8-11,18H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMJWOASOGSCSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

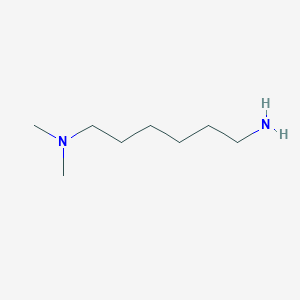

Canonical SMILES |

CCCCCCCC(=O)OC1=CNC2=C1C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564412 |

Source

|

| Record name | 5-Bromo-1H-indol-3-yl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133950-69-3 |

Source

|

| Record name | 5-Bromo-1H-indol-3-yl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid](/img/structure/B162420.png)

![3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B162428.png)